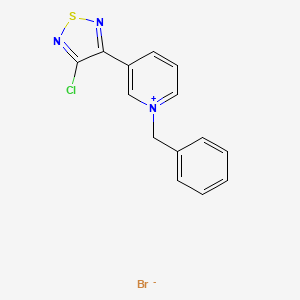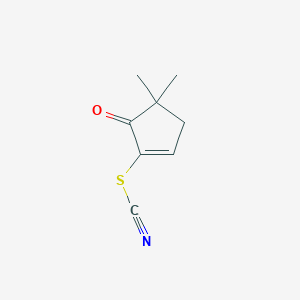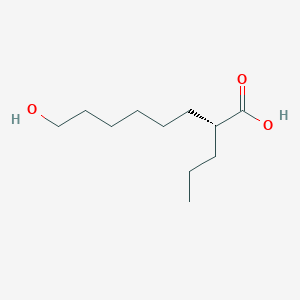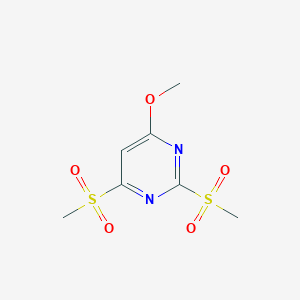![molecular formula C33H47NOS B12541610 5-[4-(Heptyloxy)phenyl]-2-(4-undecylphenyl)-1,3-thiazole CAS No. 143922-09-2](/img/structure/B12541610.png)
5-[4-(Heptyloxy)phenyl]-2-(4-undecylphenyl)-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-(Heptyloxy)phenyl]-2-(4-undecylphenyl)-1,3-thiazole is a heterocyclic organic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules, including drugs with antimicrobial, antifungal, antiviral, and anticancer properties .
準備方法
The synthesis of 5-[4-(Heptyloxy)phenyl]-2-(4-undecylphenyl)-1,3-thiazole typically involves the reaction of appropriate substituted phenyl compounds with thioamides under specific conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the formation of the thiazole ring . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
化学反応の分析
5-[4-(Heptyloxy)phenyl]-2-(4-undecylphenyl)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to form thiazolidines.
科学的研究の応用
5-[4-(Heptyloxy)phenyl]-2-(4-undecylphenyl)-1,3-thiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.
作用機序
The mechanism of action of 5-[4-(Heptyloxy)phenyl]-2-(4-undecylphenyl)-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring’s aromaticity and electron distribution allow it to bind to active sites on proteins, inhibiting or modulating their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
類似化合物との比較
Similar compounds to 5-[4-(Heptyloxy)phenyl]-2-(4-undecylphenyl)-1,3-thiazole include other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Compared to these compounds, this compound is unique due to its specific substituents, which may confer distinct biological activities and chemical properties.
特性
CAS番号 |
143922-09-2 |
|---|---|
分子式 |
C33H47NOS |
分子量 |
505.8 g/mol |
IUPAC名 |
5-(4-heptoxyphenyl)-2-(4-undecylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C33H47NOS/c1-3-5-7-9-10-11-12-13-15-17-28-18-20-30(21-19-28)33-34-27-32(36-33)29-22-24-31(25-23-29)35-26-16-14-8-6-4-2/h18-25,27H,3-17,26H2,1-2H3 |
InChIキー |
ZNEHOGMVNPRRLB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC1=CC=C(C=C1)C2=NC=C(S2)C3=CC=C(C=C3)OCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,7,9-Trioxadispiro[5.1.5~8~.2~6~]pentadec-14-ene](/img/structure/B12541533.png)
![(2-Acetyl-4,5-dihydro-2H-benzo[g]indazol-3-yl)acetonitrile](/img/structure/B12541536.png)

![2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalene-1(2H)-thione](/img/structure/B12541546.png)
![1H-Indazole, 1-[1-(phenylmethyl)-4-piperidinyl]-3-(phenylsulfonyl)-](/img/structure/B12541555.png)
![Benzo[b]thiophene-2-carboxamide,N-[(1S)-1-[[[(3R)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]amino]carbonyl]-3-Methylbutyl]-](/img/structure/B12541556.png)

![N,N-Dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine](/img/structure/B12541576.png)

![Benzenesulfonamide, 2-methoxy-5-[2-[(phenylmethyl)amino]propyl]-](/img/structure/B12541587.png)
![1,1'-[1-(4-Azidophenyl)dec-1-ene-1,2-diyl]dibenzene](/img/structure/B12541590.png)
![Benzonitrile, 2-chloro-4-[ethyl(2-methyl-2-propenyl)amino]-](/img/structure/B12541592.png)
![7,12-Dihydrobenzo[a]phenazine-5,6-dithione](/img/structure/B12541600.png)

